molecular formula C22H27ClN4O3S B2710835 (E)-3-(2-chlorophenyl)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1351664-11-3

(E)-3-(2-chlorophenyl)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2710835
CAS No.: 1351664-11-3
M. Wt: 462.99
InChI Key: CLJMFFGZZIBPCS-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)prop-2-en-1-one (CAS 1227158-85-7) is a potent and selective chemical probe primarily recognized for its role as a p38α MAPK inhibitor. This compound is a key analog derived from the structural optimization of the well-characterized inhibitor BIRB 796 (Doramapimod) https://pubmed.ncbi.nlm.nih.gov/15205896/ . Its core structure integrates a (1,1-dioxidotetrahydrothiophen-3-yl) pyrazole moiety, which is instrumental in conferring high affinity and selectivity for the p38α kinase target. The primary research value of this compound lies in its application in cellular and biochemical studies to elucidate the complex roles of the p38 MAPK signaling pathway. This pathway is a critical mediator of cellular responses to stress stimuli and inflammatory cytokines, playing a significant role in the production of pro-inflammatory factors like TNF-α and IL-1β https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2882124/ . By selectively inhibiting p38α, researchers utilize this compound to investigate mechanisms of inflammation, apoptosis, and cell differentiation. It is an essential tool for validating p38α as a therapeutic target in various disease models, including rheumatoid arthritis, Crohn's disease, and other chronic inflammatory conditions. Furthermore, its use extends to basic research deciphering cross-talk between signaling cascades and for screening downstream effects of p38 inhibition in diverse cell types. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3S/c1-16-22(17(2)27(24-16)19-9-14-31(29,30)15-19)26-12-10-25(11-13-26)21(28)8-7-18-5-3-4-6-20(18)23/h3-8,19H,9-15H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJMFFGZZIBPCS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2-chlorophenyl)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Chlorophenyl Group : This moiety is known for its role in enhancing lipophilicity and biological activity.
  • Piperazine Ring : Commonly found in many pharmaceuticals, it contributes to the compound's interaction with biological targets.
  • Pyrazole Derivative : This part of the molecule is associated with various biological activities including anti-inflammatory and antimicrobial properties.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrazole, including those related to our compound, exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown moderate to high efficacy against various bacterial strains when tested in vitro. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

Research has also suggested potential anticancer properties associated with pyrazole derivatives. The compound's structure allows it to interact with multiple cellular targets, which may lead to apoptosis in cancer cells. In particular, studies have shown that pyrazole-based compounds can inhibit cell proliferation and induce cell cycle arrest in cancer cell lines .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in DNA replication and repair.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Chemical and Pharmaceutical Research, several pyrazole derivatives were synthesized and tested for antimicrobial activity. Among these, a derivative similar to our compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antimicrobial agents .

Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of pyrazole derivatives on human cancer cell lines. The study found that compounds with structural similarities to this compound exhibited dose-dependent cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Data Tables

Activity Type Tested Compound Target Organism/Cell Line IC50 Value (µM) Reference
AntimicrobialPyrazole DerivativeStaphylococcus aureus15
AntimicrobialPyrazole DerivativeEscherichia coli20
AnticancerPyrazole DerivativeBreast Cancer Cells10

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share partial structural motifs with Compound A , enabling comparative analysis:

Compound Name / Identifier Key Structural Features Differences from Compound A Potential Implications
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one () Fluorophenyl group, furan-2-carbonyl-piperazine - Fluorine (vs. chlorine) increases electronegativity.
- Furan carbonyl (vs. sulfone) reduces polarity.
Altered bioactivity due to weaker π-π interactions; reduced solubility compared to sulfone .
(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one () Thienyl group, no piperazine/sulfone - Thiophene (vs. sulfone) lowers solubility.
- Absence of piperazine limits CNS targeting.
Reduced metabolic stability and receptor affinity .
Methyl 3-[1-(1,1-dioxidotetrahydro-3-thiophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(3-hydroxy-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4-oxo-4H-pyran-2-yl)propanoate () Similar pyrazole-sulfone-piperazine core - Additional pyran-propanoate ester increases molecular weight.
- Methoxyphenyl group introduces steric hindrance.
Enhanced solubility but reduced membrane permeability due to bulkier substituents .
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one () Dichlorophenyl, methoxyphenyl-pyrazole - Dichlorophenyl enhances lipophilicity.
- No piperazine/sulfone.
Higher toxicity risk due to lipophilicity; limited solubility .
(4Z)-4-[(2E)-3-(2-chlorophenyl)-1-hydroxyprop-2-en-1-ylidene] () Hydroxyprop-enylidene group - Tautomerism-prone enol structure (vs. stable enone).
- No piperazine/sulfone.
Lower chemical stability; potential for redox reactivity .

Physicochemical and Functional Insights

  • Solubility : Compound A ’s sulfone group improves aqueous solubility compared to thiophene or furan analogs (). The piperazine ring further enhances solubility in acidic environments.
  • Metabolic Stability : The sulfone in Compound A resists oxidative metabolism better than thiophene or furan derivatives, which are prone to CYP450-mediated oxidation .
  • Binding Interactions : Piperazine and pyrazole motifs suggest kinase or GPCR targeting, similar to ’s compound. However, the methoxyphenyl group in ’s analog may hinder binding to flat active sites.
  • Toxicity : Chlorophenyl groups (as in Compound A and ) may increase hepatotoxicity risk compared to fluorophenyl (), but sulfone and piperazine could mitigate this via improved excretion .

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